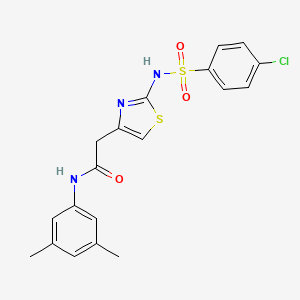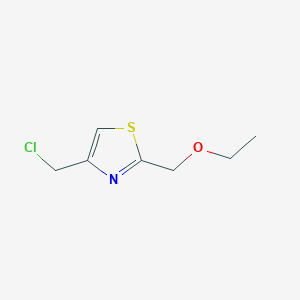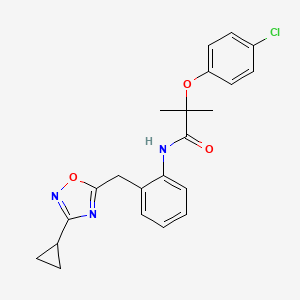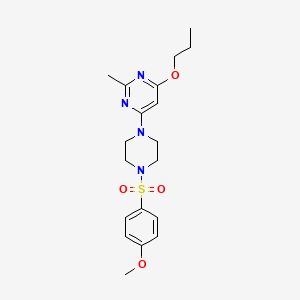![molecular formula C16H24N2O B2774152 1-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-2,3-dihydroindole CAS No. 2411287-77-7](/img/structure/B2774152.png)
1-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-2,3-dihydroindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-2,3-dihydroindole is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.381. It contains an aziridine group, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such compounds often involves the use of aziridines and azetidines as building blocks for polyamines by anionic and cationic ring-opening polymerization . The polymerization of ring-strained nitrogen-containing monomers can be challenging to control, but the resulting polymers have many important applications .Molecular Structure Analysis
The molecular structure of this compound includes an aziridine ring, which is a three-membered ring containing a nitrogen atom . The aziridine ring is attached to a methoxy group and a 2,3-dihydroindole group.Chemical Reactions Analysis
Aziridines are known to undergo ring-opening polymerizations, which can be either anionic or cationic . The highest difference of reactivity ratios ever reported for an anionic copolymerization led to the formation of block copolymers in a closed system .Direcciones Futuras
The future directions for the use of this compound could involve further exploration of its potential applications. Given the known uses of aziridines in the synthesis of polyamines, this compound could potentially be used in the development of new materials with antibacterial, antimicrobial, or gene transfection properties .
Propiedades
IUPAC Name |
1-methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12(2)9-18-10-14(18)11-19-15-4-5-16-13(8-15)6-7-17(16)3/h4-5,8,12,14H,6-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATINCZGSRQLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC3=C(C=C2)N(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-2,3-dihydroindole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2774069.png)
![1-Prop-2-enoyl-N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]piperidine-4-carboxamide](/img/structure/B2774072.png)


![1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(m-tolyl)urea](/img/structure/B2774076.png)



![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774081.png)
![(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B2774086.png)


![4-({1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2774090.png)
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2774092.png)